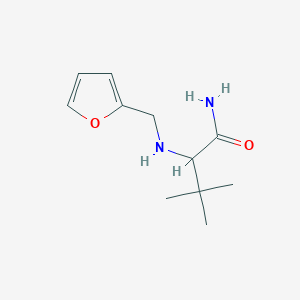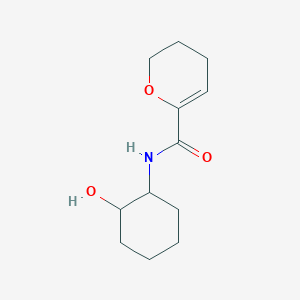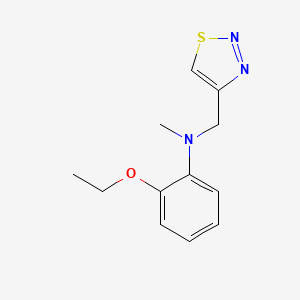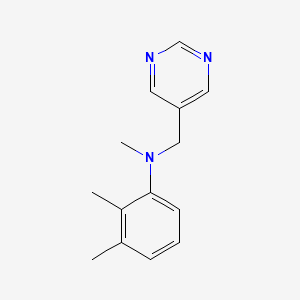
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyrrolidine-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes, such as acetylcholinesterase and histone deacetylase. N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been reported to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been reported to induce apoptosis in cancer cells and inhibit the replication of viruses, such as hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide could lead to the development of new treatments for various diseases and conditions.
Synthesemethoden
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with morpholine and pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using column chromatography. The yield of N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide using this method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-9-14(2)18-16(10-13)19-17(22)21-4-3-15(12-21)11-20-5-7-23-8-6-20/h9-10,15H,3-8,11-12H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUMZNXYBJTHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)N2CCC(C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)

![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)

![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)

![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cyclohexene-1-carboxamide](/img/structure/B7631220.png)
![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)
